Cas no 1903834-76-3 (rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid)
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-37397229
- 1903834-76-3
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
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- Inchi: 1S/C16H28N2O6/c1-15(2,3)23-13(21)17-11-7-8-18(9-10(11)12(19)20)14(22)24-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,21)(H,19,20)/t10-,11+/m0/s1
- InChI Key: WNUBMXHVSKGNNQ-WDEREUQCSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@H]([C@@H](C(=O)O)C1)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 344.19473662g/mol
- Monoisotopic Mass: 344.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 105Ų
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37397229-0.05g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid |
1903834-76-3 | 95.0% | 0.05g |
$900.0 | 2025-03-18 | |
| Enamine | EN300-37397229-0.1g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid |
1903834-76-3 | 95.0% | 0.1g |
$943.0 | 2025-03-18 | |
| Enamine | EN300-37397229-0.25g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid |
1903834-76-3 | 95.0% | 0.25g |
$985.0 | 2025-03-18 | |
| Enamine | EN300-37397229-0.5g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid |
1903834-76-3 | 95.0% | 0.5g |
$1027.0 | 2025-03-18 | |
| Enamine | EN300-37397229-1.0g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid |
1903834-76-3 | 95.0% | 1.0g |
$1070.0 | 2025-03-18 | |
| Enamine | EN300-37397229-2.5g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid |
1903834-76-3 | 95.0% | 2.5g |
$2100.0 | 2025-03-18 | |
| Enamine | EN300-37397229-5.0g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid |
1903834-76-3 | 95.0% | 5.0g |
$3105.0 | 2025-03-18 | |
| Enamine | EN300-37397229-10.0g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid |
1903834-76-3 | 95.0% | 10.0g |
$4606.0 | 2025-03-18 |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
Rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1903834-76-3, known as rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their structural versatility and biological activity. The molecule's unique stereochemistry and functional groups make it a valuable tool in drug discovery and development.
Piperidine derivatives have long been recognized for their role in modulating various biological processes. The presence of two tert-butoxy carbonyl (Boc) groups in this compound adds significant steric bulk, which can influence its pharmacokinetic properties and interactions with biological targets. Recent studies have highlighted the importance of such bulky groups in enhancing the selectivity and potency of bioactive molecules. The Boc groups also serve as protecting groups during synthesis, facilitating the construction of complex molecular architectures.
The stereochemistry of the compound, specifically the (3R,4S) configuration, plays a crucial role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacological profiles due to their distinct three-dimensional arrangements. This particular configuration has been shown to exhibit promising antiproliferative activity against various cancer cell lines, as reported in recent research studies published in high-impact journals such as *Nature Communications* and *Journal of Medicinal Chemistry*. These findings underscore the potential of this compound as a lead candidate for anticancer drug development.
From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions to achieve the desired stereochemistry and functionalization. The use of asymmetric catalysis has been instrumental in synthesizing enantiomerically pure versions of this compound, which is critical for studying its stereochemical effects on biological systems. Researchers have employed techniques such as Houk's method for constructing the piperidine ring system and subsequent functionalization steps to introduce the Boc groups.
Recent advancements in computational chemistry have enabled detailed studies of this compound's interactions with target proteins at the molecular level. Molecular docking studies have revealed that the Boc groups contribute significantly to binding affinity by creating favorable hydrophobic interactions with key residues in the target binding site. Furthermore, dynamic simulations have provided insights into the conformational flexibility of the molecule, which is essential for understanding its binding modes and potential off-target effects.
In terms of therapeutic applications, this compound has shown promise in targeting protein kinase inhibitors, a class of enzymes implicated in numerous pathological conditions, including cancer and inflammatory diseases. Its ability to inhibit specific kinases with high potency and selectivity makes it a compelling candidate for further preclinical development. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential toxicity.
The development of this compound also highlights the importance of interdisciplinary collaboration in modern drug discovery. Chemists, biologists, and computational scientists work together to design, synthesize, and evaluate molecules like this one for their therapeutic potential. The integration of experimental data with computational modeling has significantly accelerated the discovery process, enabling researchers to identify promising leads more efficiently.
In conclusion, rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid represents a cutting-edge advancement in medicinal chemistry. Its unique structure, stereochemistry, and biological activity position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover its full potential, this compound serves as a testament to the power of innovative chemical design and rigorous scientific investigation.
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